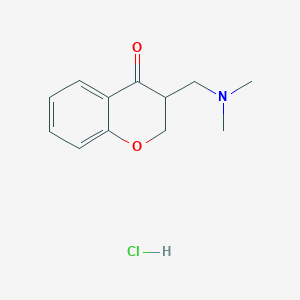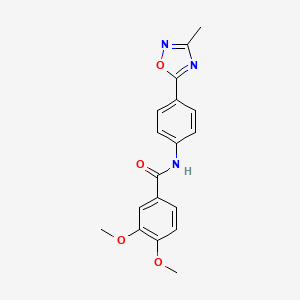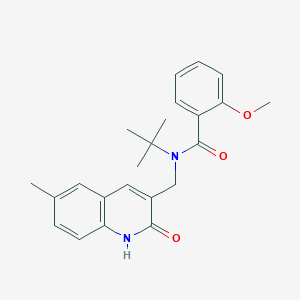
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a synthetic compound that has shown promising results in scientific research. BMH-21 is a small molecule inhibitor that targets the DNA damage response (DDR) pathway, which is essential for the survival of cancer cells.
Mécanisme D'action
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide targets the DDR pathway by inhibiting the activity of the ataxia-telangiectasia mutated (ATM) kinase, which is a key regulator of the DDR pathway. Inhibition of ATM activity leads to DNA damage accumulation and cell death in cancer cells. Additionally, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the activity of other kinases in the DDR pathway, including ATR and DNA-PK.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to induce DNA damage and cell death in cancer cells. In addition, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy. However, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has not been shown to have any significant effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy. However, one limitation of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide research include further preclinical studies to assess its efficacy in vivo, optimization of its pharmacokinetic properties to improve its solubility and bioavailability, and identification of potential biomarkers to predict response to N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide therapy. Additionally, combination therapy studies with radiation therapy and chemotherapy should be conducted to assess the potential clinical utility of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide.
Méthodes De Synthèse
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with tert-butylamine followed by the reaction with 2-methoxybenzoyl chloride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential as a cancer therapeutic agent. In vitro studies have shown that N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide induces cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-tert-butyl-2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-10-11-19-16(12-15)13-17(21(26)24-19)14-25(23(2,3)4)22(27)18-8-6-7-9-20(18)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPITZYLGZRSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=CC=C3OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

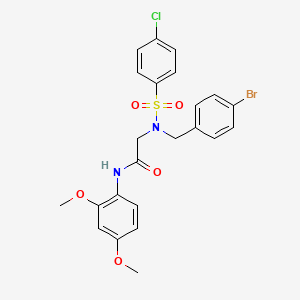
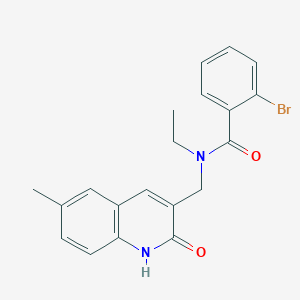

![N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713790.png)
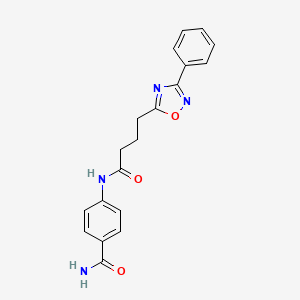
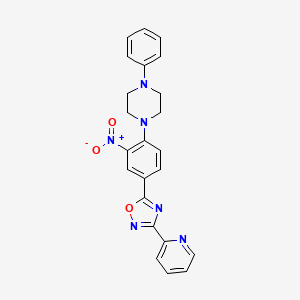

![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)
![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
